6-chloro-N-phenylpyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

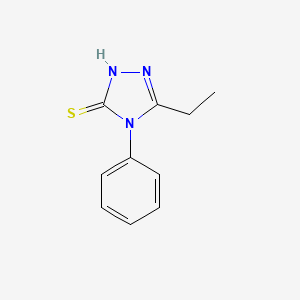

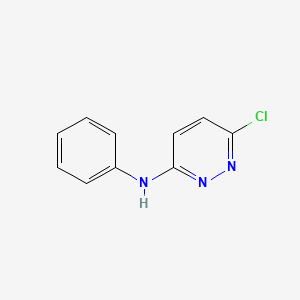

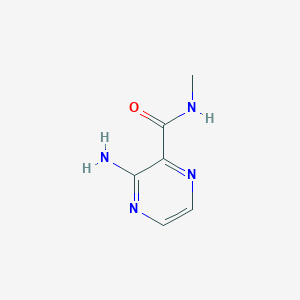

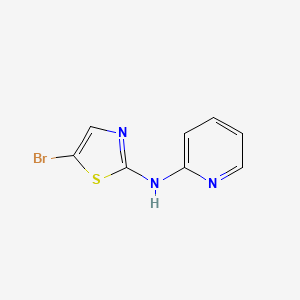

Molecular Structure Analysis

The molecular structure of 6-chloro-N-phenylpyridazin-3-amine consists of a pyridazine ring with a chlorine atom at the 6th position and a phenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-phenylpyridazin-3-amine include a density of 1.2±0.1 g/cm3, boiling point of 403.0±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 65.4±3.0 kJ/mol, flash point of 226.4±10.4 °C, index of refraction of 1.634, molar refractivity of 51.3±0.3 cm3, and a molar volume of 143.4±3.0 cm3 .Scientific Research Applications

Insecticidal Activity

The compound “6-chloro-N-phenylpyridazin-3-amine” and its derivatives have been studied for their potential insecticidal properties. Research has shown that certain substitutions on the phenyl ring can significantly affect insecticidal activity. For instance, a study published by MDPI highlighted that specific N-substituted derivatives exhibited in vitro insecticidal activity against Plutella xylostella, a common pest in agriculture .

Antifungal Properties

Modifications of the pyridazinone structure, including the introduction of oxadiazole and thiadiazole scaffolds, have been associated with antifungal characteristics. This suggests that “6-chloro-N-phenylpyridazin-3-amine” could be modified to enhance its antifungal activity, potentially leading to new treatments for fungal infections .

Pharmaceutical Applications

Pyridazinone derivatives, including those related to “6-chloro-N-phenylpyridazin-3-amine”, have been recognized for their inotropic and vasodilator properties. These compounds could be valuable in developing new medications for cardiovascular diseases, given their ability to influence heart muscle contractions and blood vessel dilation .

Safety and Hazards

Mechanism of Action

Target of Action

6-Chloro-N-phenylpyridazin-3-amine is a pyridazine derivative . Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . .

Mode of Action

It is known that many pyridazine derivatives exhibit their bioactivity through interactions with various biological targets

Biochemical Pathways

Given the broad bioactivity of pyridazine derivatives, it is likely that multiple pathways could be affected .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.43 , which could impact its bioavailability.

Result of Action

Some pyridazine derivatives have been shown to possess antifungal and insecticidal activities , suggesting that 6-Chloro-N-phenylpyridazin-3-amine may have similar effects.

properties

IUPAC Name |

6-chloro-N-phenylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCESXDSWFKGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423311 |

Source

|

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1014-78-4 |

Source

|

| Record name | 6-chloro-N-phenylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B1366570.png)